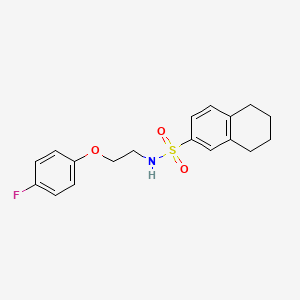

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound features a 5,6,7,8-tetrahydronaphthalene core linked to a sulfonamide group, with a 4-fluorophenoxyethyl substituent. The 4-fluorophenoxy group contributes to electronic effects and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3S/c19-16-6-8-17(9-7-16)23-12-11-20-24(21,22)18-10-5-14-3-1-2-4-15(14)13-18/h5-10,13,20H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADHZFVSCQWQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves a multi-step process. One common route includes the following steps:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

Ethylation: The next step involves the ethylation of the fluorophenoxy intermediate using an ethyl halide in the presence of a base such as potassium carbonate.

Coupling with Tetrahydronaphthalene Sulfonamide: The final step is the coupling of the ethylated fluorophenoxy intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonamide. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Tetrahydronaphthalene-Sulfonamide Cores

(a) N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Key Differences: Replaces the 4-fluorophenoxyethyl group with a thiazole ring bearing a 4-methoxyphenyl substituent.

- Relevance : Highlights the impact of substituent electronic properties on target interactions .

(b) Polyfunctional 5,6,7,8-Tetrahydronaphthalene Derivatives

- Examples : Pyridine, thioxopyridine, and pyrazolopyridine derivatives (e.g., compound 5a ).

- Key Findings: Pyrazolopyridine derivatives exhibited superior antioxidant activity (IC₅₀ < ascorbic acid), while tetrahydronaphthalene-quinoline hybrids showed tumor inhibitory effects against HepG-2 cells .

- Comparison : The absence of heterocyclic rings in the target compound may reduce antioxidant activity but enhance selectivity for other biological targets.

Analogues with Sulfonamide or Sulfur-Containing Groups

(a) (E)-N-(4-Methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide

- Structure : Features an ethenesulfonamide backbone with perfluorophenyl and methoxyphenyl groups.

(b) N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide

- Structure : Contains a sulfanyl (thioether) linker instead of sulfonamide.

- Implications : Sulfanyl groups offer weaker hydrogen-bonding capacity but greater lipophilicity, which may influence membrane permeability and off-target interactions .

Fluorinated Analogues in Drug Design

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

- Structure : Combines trifluoromethylbenzothiazole with a methoxyphenylacetamide group.

- Comparison : Fluorine substitution in both this compound and the target enhances metabolic stability. However, the benzothiazole core may confer distinct binding preferences compared to tetrahydronaphthalene .

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure combines a tetrahydronaphthalene core with a fluorophenoxyethyl side chain, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is C19H22FNO3S. The presence of the fluorine atom in the phenoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to bacteriostatic effects.

- Antitumor Activity : Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The tetrahydronaphthalene moiety may interact with DNA or proteins involved in cell cycle regulation.

- Anti-inflammatory Properties : Some sulfonamide derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response.

Biological Activity Data

The biological activity of N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been evaluated in vitro and in vivo. The following table summarizes key findings from various studies:

| Study | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa Cells | 12.5 | Inhibition of cell proliferation |

| Study B | MCF-7 Breast Cancer | 8.3 | Induction of apoptosis |

| Study C | E.coli | 15.0 | Inhibition of DHPS |

| Study D | Mouse Model | N/A | Reduction of tumor size |

Case Studies

- Antitumor Activity in Breast Cancer : In a study involving MCF-7 breast cancer cells, N-(2-(4-fluorophenoxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide demonstrated significant cytotoxicity with an IC50 value of 8.3 µM. Mechanistic investigations revealed that the compound induced apoptosis through the mitochondrial pathway.

- Bacterial Inhibition : The compound was tested against E.coli and showed an IC50 value of 15 µM, indicating effective inhibition of bacterial growth attributed to the blockade of folate synthesis via DHPS inhibition.

- In Vivo Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a notable reduction in tumor size compared to control groups. This suggests potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.